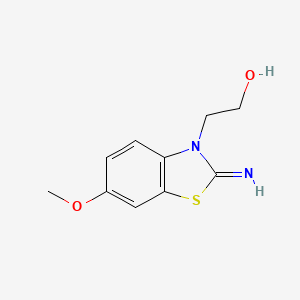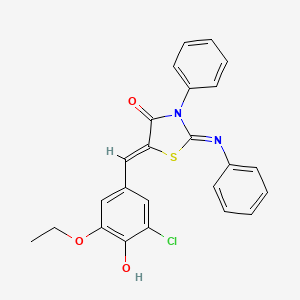![molecular formula C14H9Br2F3N2O2 B11524948 6-[(E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11524948.png)
6-[(E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1E)-2-(3,5-Dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromo-2-methoxybenzaldehyde and 4-(trifluoromethyl)pyrimidin-2-one.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the pyrimidinone under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-[(1E)-2-(3,5-Dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the ethenyl group can be reduced to form a saturated derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Products include 3,5-dibromo-2-methoxybenzoic acid.
Reduction: Products include 6-[(1E)-2-(3,5-dibromo-2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
6-[(1E)-2-(3,5-Dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-[(1E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **6-[(1E)-2-(3,5-Dibromo-2-hydroxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one
- **6-[(1E)-2-(3,5-Dibromo-2-methoxyphenyl)ethenyl]-4-(methyl)-1,2-dihydropyrimidin-2-one
Uniqueness
Structural Differences: The presence of the methoxy group and the trifluoromethyl group in 6-[(1E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)-1,2-dihydropyrimidin-2-one imparts unique electronic and steric properties.
Biological Activity: These structural features may enhance its binding affinity and specificity towards certain biological targets, making it more effective in its applications.
Properties
Molecular Formula |
C14H9Br2F3N2O2 |
|---|---|
Molecular Weight |
454.04 g/mol |
IUPAC Name |
4-[(E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H9Br2F3N2O2/c1-23-12-7(4-8(15)5-10(12)16)2-3-9-6-11(14(17,18)19)21-13(22)20-9/h2-6H,1H3,(H,20,21,22)/b3-2+ |
InChI Key |
JYYDJAIPWHSVFK-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=CC2=NC(=O)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11524865.png)
![3-methyl-N-[1-phenyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11524870.png)
![2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)](/img/structure/B11524872.png)
![N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11524878.png)
![Ethyl 1-{[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11524880.png)
![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-nitrophenyl)methanone](/img/structure/B11524883.png)

![pentyl [(7-butyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]acetate](/img/structure/B11524903.png)

![1-benzyl-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-2-(3-nitrophenyl)imidazolidin-4-one](/img/structure/B11524920.png)
![3-benzyl-3-hydroxy-2-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11524921.png)
![N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-phenoxyaniline](/img/structure/B11524929.png)
![N'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11524934.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B11524943.png)
